N-(2-phenylpropyl)cycloheptanamine

Description

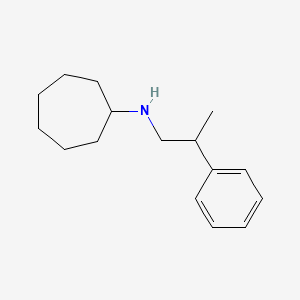

N-(2-phenylpropyl)cycloheptanamine is a secondary amine comprising a cycloheptane ring linked to a 2-phenylpropyl substituent. The compound features a seven-membered cycloalkane ring, which confers conformational flexibility, and a branched alkyl chain with a phenyl group at the second carbon.

Properties

Molecular Formula |

C16H25N |

|---|---|

Molecular Weight |

231.38 g/mol |

IUPAC Name |

N-(2-phenylpropyl)cycloheptanamine |

InChI |

InChI=1S/C16H25N/c1-14(15-9-5-4-6-10-15)13-17-16-11-7-2-3-8-12-16/h4-6,9-10,14,16-17H,2-3,7-8,11-13H2,1H3 |

InChI Key |

ZLWZYRJRVODGJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1CCCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpropyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-phenylpropylamine under reductive amination conditions. The process can be summarized as follows:

Reductive Amination: Cycloheptanone is reacted with 2-phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-phenylpropyl)cycloheptanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various hydrogenated products, depending on the specific conditions and catalysts used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of hydrogenated amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemistry: N-(2-phenylpropyl)cycloheptanamine is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of secondary amines with biological targets. It may serve as a model compound for understanding the behavior of similar amines in biological systems .

Medicine: It can be explored for its pharmacological properties and potential therapeutic uses, such as in the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it valuable for the production of high-performance materials and additives .

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

- The 2-phenylpropyl substituent in the target compound increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media.

Compounds Sharing the 2-Phenylpropyl Motif

The 2-phenylpropyl group is also present in beta-methyl fentanyl (N-phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide), a fentanyl analog regulated under controlled substance laws ().

Key Findings :

- The piperidine-amide scaffold in beta-methyl fentanyl is critical for opioid receptor binding, whereas the cycloheptanamine core lacks this pharmacophore, suggesting divergent biological activities.

- The shared 2-phenylpropyl group may contribute to lipophilicity in both compounds, but its placement on a piperidine vs. cycloheptanamine backbone alters metabolic stability and toxicity profiles.

Hypothetical NMR Comparison :

- This compound : Expected downfield shifts for NH (δ ~2.5 ppm) and aromatic protons (δ ~7.2 ppm).

- Compound 7h : Documented ¹H NMR signals include indole protons (δ 7.2–7.4 ppm) and cycloheptane CH₂ (δ 1.4–2.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.